molecular formula C16H21N3O B11124745 1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-methyl-4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11124745
M. Wt: 271.36 g/mol
InChI Key: JYCIFHFKBMNDHB-UHFFFAOYSA-N
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Description

1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidinone ring fused with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone ring through cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Benzodiazole: A related compound with a fused benzene and diazole ring system.

    Pyrrolidinone: A compound with a similar pyrrolidinone ring but lacking the benzodiazole moiety.

Uniqueness

1-METHYL-4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its combination of the pyrrolidinone and benzodiazole rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-methyl-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C16H21N3O/c1-11(2)9-19-14-7-5-4-6-13(14)17-16(19)12-8-15(20)18(3)10-12/h4-7,11-12H,8-10H2,1-3H3

InChI Key

JYCIFHFKBMNDHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C

Origin of Product

United States

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